2-[3-(Dimethylamino)azetidin-1-yl]acetic acid
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Overview
Description
2-[3-(Dimethylamino)azetidin-1-yl]acetic acid is a chemical compound with the molecular formula C7H14N2O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)azetidin-1-yl]acetic acid typically involves the reaction of azetidine derivatives with dimethylamine. One common method involves the use of N-Boc-azetidin-3-one as a starting material, which undergoes a Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with dimethylamine to yield the target compound .
Industrial Production Methods
the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)azetidin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
2-[3-(Dimethylamino)azetidin-1-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)azetidin-1-yl]acetic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The azetidine ring can also interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid: A similar compound with a tert-butoxycarbonyl protecting group.
Azetidine-3-carboxylic acid: Another azetidine derivative with different functional groups.
Uniqueness
2-[3-(Dimethylamino)azetidin-1-yl]acetic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H14N2O2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-[3-(dimethylamino)azetidin-1-yl]acetic acid |
InChI |
InChI=1S/C7H14N2O2/c1-8(2)6-3-9(4-6)5-7(10)11/h6H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
NSLQEHJMIVRIOS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CN(C1)CC(=O)O |
Origin of Product |
United States |
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